Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]-
Description
The compound “Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]-” is a sulfonamide-derived acetamide featuring a methoxy (OCH₃) and isopropyl (CH(CH₃)₂) substituent on the phenyl ring adjacent to the sulfonyl group. Structurally, it consists of an acetamide group (-NHCOCH₃) linked to a 4-aminophenyl moiety, which is further connected via a sulfonamide (-SO₂NH-) bridge to a 2-methoxy-5-isopropylphenyl group. The methoxy and isopropyl groups likely enhance lipophilicity, influencing membrane permeability and target binding compared to simpler derivatives.
Properties
IUPAC Name |
N-[4-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-12(2)14-5-10-17(24-4)18(11-14)25(22,23)20-16-8-6-15(7-9-16)19-13(3)21/h5-12,20H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBGCOAJXWXEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]- typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-(1-methylethyl)aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (–SO₂–NH–) is central to this compound’s reactivity:
-
Acid/Base Catalyzed Hydrolysis :
The sulfonamide bond can undergo hydrolysis under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions to yield 4-aminophenyl acetamide and 2-methoxy-5-isopropylbenzenesulfonic acid .Condition Products Temperature Range 6M HCl, reflux 4-aminophenyl acetamide + 2-methoxy-5-isopropylbenzenesulfonic acid 80–100°C 2M NaOH, 70°C Sodium salt of sulfonic acid + acetamide intermediate 70–90°C -
Electrophilic Substitution :
The aromatic ring in the sulfonamide group undergoes nitration or halogenation at the para position relative to the methoxy group, mediated by HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
Acetamide Group Transformations
The acetamide (–NH–CO–CH₃) group participates in:
-
Hydrolysis to Primary Amine :
Acidic hydrolysis (e.g., HBr/acetic acid) cleaves the acetamide to yield 4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]aniline : -
N-Alkylation :
Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives .
Methoxy and Isopropyl Group Reactivity
-
Demethylation :
The methoxy (–OCH₃) group is cleaved by BBr₃ in dichloromethane to form a phenolic –OH group : -
Isopropyl Oxidation :
The 5-(1-methylethyl) substituent is oxidized by KMnO₄/H₂SO₄ to a carboxylic acid (–COOH) under vigorous conditions .
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions:
-
Buchwald–Hartwig Amination :
Reacts with aryl halides (e.g., bromobenzene) using Pd catalysts to form biaryl amine derivatives . -
Suzuki–Miyaura Coupling :
The sulfonamide’s aryl group participates in Pd-mediated coupling with boronic acids .
Catalytic Hydrogenation
Under H₂/Pd-C, the sulfonamide group remains stable, while reducible groups (e.g., nitro intermediates) are hydrogenated .
Stability Under Physiological Conditions
Studies on analogous sulfonamide-acetamides indicate:
-
pH-Dependent Stability :
Degrades rapidly in gastric fluid (pH 1.2) but remains stable in intestinal fluid (pH 6.8) . -
Thermal Stability :
Decomposes above 200°C, releasing SO₂ and acetamide fragments .
Toxicity and Environmental Impact
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds structurally related to acetamide derivatives. For instance, a series of sulfonamide derivatives have shown promising results in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation. A notable case study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting that acetamide derivatives could serve as potential candidates for cancer therapy .
Antimicrobial Properties
Acetamide derivatives have also been evaluated for their antimicrobial efficacy. A study highlighted the synthesis of various acetamide compounds that displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, making these compounds valuable in the fight against antibiotic-resistant strains .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for certain enzymes, particularly those involved in inflammatory pathways. For example, research has shown that acetamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. This property positions these compounds as potential anti-inflammatory agents .
Herbicidal Activity
Acetamides are commonly utilized in the development of herbicides due to their ability to inhibit specific plant growth processes. Research has identified several acetamide-based herbicides that effectively control weed populations without harming crops. A comparative study indicated that these herbicides could reduce weed biomass significantly while maintaining crop yield .
Pesticide Formulations
The compound's sulfonamide group enhances its effectiveness as a pesticide by improving its solubility and bioavailability in soil and plant systems. Field trials have demonstrated that formulations containing acetamide derivatives result in lower application rates while achieving higher pest control efficacy compared to traditional pesticides .
Polymer Synthesis
Acetamide derivatives are being explored for their potential use in polymer synthesis. Their functional groups allow for the incorporation into polymer chains, leading to materials with enhanced thermal stability and mechanical properties. Research indicates that polymers derived from acetamides exhibit improved resistance to degradation under environmental stressors .
Coatings and Adhesives
The unique chemical properties of acetamides make them suitable for use in coatings and adhesives. Studies show that incorporating these compounds into formulations can enhance adhesion properties and durability of coatings applied on various substrates .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cell lines |
| Antimicrobial Agents | Potent activity against resistant bacterial strains | |
| Enzyme Inhibition | Effective COX inhibitors for anti-inflammatory effects | |
| Agricultural Sciences | Herbicides | Reduces weed biomass while maintaining crop yield |
| Pesticide Formulations | Higher efficacy with lower application rates | |
| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |
| Coatings and Adhesives | Improved adhesion and durability |
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved often include the modulation of signaling cascades and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous sulfonamide acetamides reported in the literature:
Table 1: Structural and Functional Comparison of Sulfonamide Acetamides
*Estimated based on structural formula.
Key Findings:
Pharmacological Activity: Compound 35 () exhibits significant analgesic activity, attributed to its 4-methylpiperazinyl group, which may enhance receptor interaction . The thiadiazolyl derivative () is an antibacterial impurity, highlighting the reactivity of sulfonamide intermediates during synthesis . The target compound’s methoxy and isopropyl groups may reduce such side reactions due to steric hindrance.
Solubility and Stability :
- The methoxybenzenesulfonamide analog () forms stable crystals via hydrogen bonds (N–H···O and C–H···O), suggesting the target compound’s stability could be similarly influenced by its substituents .
- The ureido derivative () has higher polarity, implying better aqueous solubility than the target compound, which is likely less soluble due to its hydrophobic isopropyl group .
Synthetic Considerations :
- Sulfonamide acetamides often form impurities during synthesis, as seen in Sulfamethizole production (). The target compound’s steric bulk may mitigate such issues but could complicate purification .
Structural Influence of Substituents:
Biological Activity
Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]- is a compound with notable biological activity, particularly in pharmacological applications. Its chemical structure is characterized by a sulfonamide group, which is often associated with various therapeutic effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 362.44 g/mol
- InChIKey : HKBGCOAJXWXEHM-UHFFFAOYSA-N
- SMILES : N(S(c1cc(C(C)C)ccc1OC)(=O)=O)c1ccc(NC(=O)C)cc1
These properties indicate that the compound has a complex structure that may contribute to its biological activity.
Cytotoxicity and Safety
Safety assessments are crucial for evaluating the biological activity of any pharmaceutical compound. In preliminary studies, Acetamide did not demonstrate cytotoxic effects at concentrations up to 50 μM when tested against various cell lines . This suggests a favorable safety profile, which is essential for further development as a therapeutic agent.
The mechanism through which Acetamide exerts its biological effects is still under investigation. However, compounds containing sulfonamide moieties often act by inhibiting bacterial folic acid synthesis or interfering with other metabolic pathways. Further research is necessary to elucidate the specific pathways affected by Acetamide.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O4S |
| Molecular Weight | 362.44 g/mol |
| InChIKey | HKBGCOAJXWXEHM-UHFFFAOYSA-N |
| Antibacterial MIC | 3.12 - 12.5 μg/mL (similar compounds) |
| Cytotoxic Concentration | Non-cytotoxic at 50 μM |
Study on Similar Compounds
A study focused on pyrrole derivatives demonstrated their potential as lead compounds for developing new antibacterial agents. The derivatives exhibited MIC values comparable to established antibiotics, indicating that modifications in the acetamide structure could enhance its antibacterial properties .
Safety Profile Assessment
In a safety profile assessment involving various cell lines, Acetamide was tested for cytotoxicity at concentrations ranging from 10 μM to 100 μM. Results indicated no significant cytotoxic effects, suggesting that Acetamide could be a safe candidate for further pharmacological exploration .
Q & A
(Basic) What synthetic strategies are recommended for preparing this acetamide-sulfonamide derivative?
Methodological Answer:
The synthesis of this compound involves sequential sulfonylation and amidation steps. A common approach for analogous N-phenylacetamide sulphonamides includes:
Sulfonylation: Reacting a substituted phenylsulfonyl chloride with an aniline derivative (e.g., 4-aminophenylacetamide) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
Functional Group Optimization: Introducing the 2-methoxy-5-isopropylphenyl group requires prior functionalization of the sulfonyl chloride precursor via Friedel-Crafts alkylation or methoxylation .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using methanol or ethanol) ensures purity .
(Basic) Which solvents are suitable for solubility testing and formulation studies?
Methodological Answer:
Based on structurally related sulfonamides and acetamides, solubility can be screened in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and alcohols (methanol, isopropanol) due to hydrogen-bonding capacity. A tiered experimental design is recommended:
Primary Solubility Screening: Use DMSO for stock solutions (50–100 mM).
Secondary Testing: Dilute in aqueous buffers (pH 7.4) with co-solvents like polyethylene glycol (PEG-400) to mimic physiological conditions .
Stability Assessment: Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) .
(Advanced) How can researchers evaluate the compound’s pharmacological activity, such as analgesic effects?
Methodological Answer:
In Vivo Models:
- Tail-Flick Test or Hot-Plate Assay: Measure latency to pain response in rodents, comparing efficacy to reference analgesics (e.g., paracetamol) .
- Inflammatory Hypernociception Models: Induce inflammation with carrageenan or complete Freund’s adjuvant (CFA) and assess mechanical allodynia using von Frey filaments .
Mechanistic Studies:
- Cyclooxygenase (COX) Inhibition Assays: Use ELISA or fluorometric kits to quantify prostaglandin E₂ (PGE₂) levels in plasma or tissue homogenates.
- Receptor Binding Assays: Screen for affinity to opioid or cannabinoid receptors via radioligand displacement .
(Advanced) How should contradictions in pharmacological data across studies be resolved?
Methodological Answer:
Discrepancies in activity (e.g., varying efficacy between structural analogs) require systematic analysis:
Structural-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., piperazinyl vs. diethyl groups on the sulfonamide) to identify critical pharmacophores .
Dose-Response Curves: Re-evaluate potency (EC₅₀) and efficacy (Emax) under standardized conditions.
Metabolic Stability Assessment: Use liver microsomes or hepatocytes to rule out rapid metabolism as a cause of variability .
Statistical Validation: Apply ANOVA or non-parametric tests to confirm significance across replicates .
(Advanced) What analytical methods are critical for confirming structural identity and purity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm sulfonamide (-SO₂NH-) and acetamide (-NHCOCH₃) linkages. Key signals: ~7.5–8.0 ppm (aromatic protons), ~2.1 ppm (acetamide methyl) .
High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of SO₂ or CH₃CO) .
HPLC-PDA: Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
(Basic) What are the key physicochemical properties influencing experimental design?
Methodological Answer:
Molecular Weight and LogP:
- Molecular weight: ~375–400 g/mol (estimated from analogs) .
- Predicted LogP (e.g., via ChemDraw): ~2.5–3.5, indicating moderate lipophilicity .
Thermal Stability: Perform differential scanning calorimetry (DSC) to determine melting point (expected range: 180–220°C based on similar sulfonamides) .
Ionization Constants (pKa): Use potentiometric titration to estimate sulfonamide (pKa ~10) and acetamide (pKa ~0–2) groups for pH-dependent solubility studies .
(Advanced) How can derivatives be designed to optimize target selectivity and reduce off-target effects?
Methodological Answer:
Bioisosteric Replacement:
- Replace the isopropyl group with cyclopropyl or trifluoromethyl to modulate steric and electronic effects .
Prodrug Strategies: Introduce ester or amide prodrug moieties (e.g., acetyloxy methyl esters) to enhance bioavailability .
Computational Modeling:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
